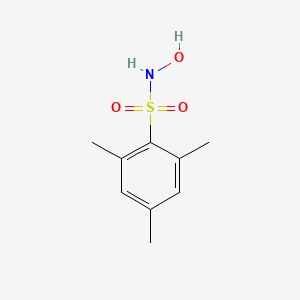

N-Hydroxy-2,4,6-trimethylbenzenesulfonamide

説明

BenchChem offers high-quality N-Hydroxy-2,4,6-trimethylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Hydroxy-2,4,6-trimethylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

N-hydroxy-2,4,6-trimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3S/c1-6-4-7(2)9(8(3)5-6)14(12,13)10-11/h4-5,10-11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRPKGUUYTHFUPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)NO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00451735 | |

| Record name | N-Hydroxy-2,4,6-trimethylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00451735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58042-39-0 | |

| Record name | N-Hydroxy-2,4,6-trimethylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00451735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to the Synthesis of N-Hydroxy-2,4,6-trimethylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview and a detailed experimental protocol for the synthesis of N-Hydroxy-2,4,6-trimethylbenzenesulfonamide. This compound serves as a valuable precursor for nitroxyl radicals, which have significant applications in organic synthesis, particularly in selective oxidation reactions[1]. The synthesis involves the nucleophilic substitution of 2,4,6-trimethylbenzenesulfonyl chloride with hydroxylamine. This document elucidates the underlying reaction mechanism, provides a step-by-step procedure, outlines the necessary reagents and equipment, and discusses critical safety considerations. The information presented herein is intended to equip researchers and professionals in drug development and chemical synthesis with the knowledge to confidently and safely produce this important chemical intermediate.

Introduction: The Significance of N-Hydroxy-2,4,6-trimethylbenzenesulfonamide

N-Hydroxy-2,4,6-trimethylbenzenesulfonamide, also known as N-hydroxymesitlenesulfonamide, is a key organic compound utilized in synthetic chemistry. Its primary importance lies in its role as a stable precursor to the corresponding nitroxyl radical. These radicals are instrumental in facilitating a variety of selective oxidation reactions under mild conditions, a crucial aspect of modern pharmaceutical and fine chemical synthesis. The 2,4,6-trimethylphenyl (mesityl) group provides steric hindrance, which can enhance the stability and selectivity of the resulting radical species.

The synthesis of this compound is predicated on the reaction of 2,4,6-trimethylbenzenesulfonyl chloride (mesitylenesulfonyl chloride) with hydroxylamine. Mesitylenesulfonyl chloride is a highly reactive electrophile, readily undergoing nucleophilic attack at the sulfur atom of the sulfonyl chloride group[2][3]. This reactivity is harnessed to form the sulfonamide bond with hydroxylamine.

Reaction Mechanism and Rationale

The formation of N-Hydroxy-2,4,6-trimethylbenzenesulfonamide proceeds via a nucleophilic acyl substitution-like mechanism at the sulfonyl group.

Diagram of the Proposed Reaction Mechanism:

Caption: Proposed reaction mechanism for the synthesis.

The key steps are:

-

Nucleophilic Attack: The nitrogen atom of hydroxylamine, being a potent nucleophile, attacks the electrophilic sulfur atom of the mesitylenesulfonyl chloride.

-

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient tetrahedral intermediate.

-

Elimination of the Leaving Group: The chloride ion, a good leaving group, is subsequently eliminated, reforming the sulfur-oxygen double bonds and yielding the protonated N-hydroxysulfonamide.

-

Deprotonation: A base, such as triethylamine or potassium carbonate, is required to neutralize the hydrochloric acid byproduct and deprotonate the nitrogen atom, yielding the final product. The choice of a non-nucleophilic base is crucial to prevent side reactions with the highly reactive sulfonyl chloride.

Experimental Protocol

This protocol is designed to be a self-validating system with clear checkpoints for a successful synthesis.

Reagents and Materials

| Reagent/Material | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Purity | Supplier (Example) |

| 2,4,6-Trimethylbenzenesulfonyl Chloride | 773-64-8 | C₉H₁₁ClO₂S | 218.70 | 10.94 g (0.05 mol) | >98% | Sigma-Aldrich, TCI[4] |

| Hydroxylamine Hydrochloride | 5470-11-1 | H₄ClNO | 69.49 | 4.17 g (0.06 mol) | >99% | Acros Organics |

| Triethylamine | 121-44-8 | C₆H₁₅N | 101.19 | 13.9 mL (0.1 mol) | >99% | Fisher Scientific |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | 200 mL | Anhydrous | J.T. Baker |

| Deionized Water | 7732-18-5 | H₂O | 18.02 | 500 mL | N/A | In-house |

| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | 142.04 | 20 g | Granular | EMD Millipore |

Equipment

-

500 mL three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

-

Filtration apparatus (Büchner funnel and flask)

Step-by-Step Synthesis Procedure

Diagram of the Experimental Workflow:

Caption: A streamlined overview of the synthesis workflow.

-

Preparation of the Hydroxylamine Solution: In a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, combine hydroxylamine hydrochloride (4.17 g, 0.06 mol) and anhydrous dichloromethane (100 mL). Cool the suspension in an ice bath with stirring.

-

Addition of Base: Slowly add triethylamine (13.9 mL, 0.1 mol) to the suspension. The triethylamine will react with the hydroxylamine hydrochloride to form free hydroxylamine and triethylamine hydrochloride. Stir the mixture at 0°C for 20-30 minutes.

-

Preparation of the Sulfonyl Chloride Solution: In a separate beaker, dissolve 2,4,6-trimethylbenzenesulfonyl chloride (10.94 g, 0.05 mol) in anhydrous dichloromethane (100 mL)[2].

-

Reaction: Slowly add the 2,4,6-trimethylbenzenesulfonyl chloride solution to the hydroxylamine mixture in the three-necked flask via the dropping funnel over a period of 30-45 minutes, maintaining the temperature at 0°C.

-

Reaction Progression: After the addition is complete, continue to stir the reaction mixture at 0°C for an additional hour. Then, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring overnight (12-16 hours) to ensure the reaction goes to completion.

-

Work-up: Quench the reaction by adding 100 mL of deionized water to the flask. Transfer the mixture to a separatory funnel.

-

Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL) to remove any remaining triethylamine, followed by a saturated sodium bicarbonate solution (50 mL), and finally with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield pure N-Hydroxy-2,4,6-trimethylbenzenesulfonamide as a solid.

Safety and Handling Precautions

-

2,4,6-Trimethylbenzenesulfonyl Chloride: This compound is corrosive and can cause severe skin burns and eye damage[5]. It is also moisture-sensitive. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Hydroxylamine Hydrochloride: This substance is harmful if swallowed and can cause skin and eye irritation. It is also a potential skin sensitizer. Avoid inhalation of dust.

-

Triethylamine: This is a flammable and corrosive liquid with a strong, unpleasant odor. It can cause severe skin and eye irritation. Use in a fume hood and away from ignition sources.

-

Dichloromethane: This is a volatile and potentially carcinogenic solvent. All operations involving DCM should be conducted in a well-ventilated fume hood.

Characterization

The identity and purity of the synthesized N-Hydroxy-2,4,6-trimethylbenzenesulfonamide can be confirmed using standard analytical techniques:

-

Melting Point: Compare the observed melting point with the literature value.

-

NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

-

Mass Spectrometry: To determine the molecular weight of the product.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., S=O, N-O, O-H).

Conclusion

The synthesis of N-Hydroxy-2,4,6-trimethylbenzenesulfonamide is a straightforward and reproducible procedure that provides access to a valuable precursor for nitroxyl radicals. By following the detailed protocol and adhering to the safety precautions outlined in this guide, researchers can reliably produce this compound for use in a variety of synthetic applications. The key to a successful synthesis lies in the careful control of reaction conditions, particularly temperature, and the use of anhydrous solvents to prevent hydrolysis of the reactive sulfonyl chloride intermediate.

References

- Vertex AI Search.

- Organic Syntheses. (1S,2R)-(+)-N-(2-Hydroxyindan-1-Yl)-2,4,6-Trimethylbenzenesulfonamide.

- CymitQuimica. CAS 773-64-8: Mesitylenesulfonyl chloride.

- Chem-Impex. 2-Mesitylenesulfonyl chloride.

- GTI Laboratory Supplies. 2-Mesitylenesulfonyl chloride, =>99.5%, for synthesis, 25g.

- Tokyo Chemical Industry (India) Pvt. Ltd. 2-Mesitylenesulfonyl Chloride | 773-64-8.

- MySkinRecipes. N-Hydroxy-2,4,6-trimethylbenzenesulfonamide.

- Google Patents.

- ResearchGate. Synthesis and property of 2, 4, 6-tri-methylbenzenesulfonic hydroxylamine.

- MDPI. Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study.

- Crysdot LLC. N-Hydroxy-2,4,6-trimethylbenzenesulfonamide - Benzene Compounds.

- Achmem. N-Hydroxy-2,4,6-trimethylbenzenesulfonamide.

- PubChem. 2-Mesitylenesulfonyl chloride | C9H11ClO2S | CID 13046.

- National Institutes of Health.

- Google Patents.

- Sigma-Aldrich. 2-Mesitylenesulfonyl chloride 99 773-64-8.

- UCL Discovery.

Sources

- 1. N-Hydroxy-2,4,6-trimethylbenzenesulfonamide [myskinrecipes.com]

- 2. CAS 773-64-8: Mesitylenesulfonyl chloride | CymitQuimica [cymitquimica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 2-Mesitylenesulfonyl Chloride | 773-64-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. 2-メシチレンスホニルクロリド 99% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Physicochemical Properties of N-Hydroxy-2,4,6-trimethylbenzenesulfonamide

Introduction

N-Hydroxy-2,4,6-trimethylbenzenesulfonamide, a specialized organic compound, holds significance as an efficient nitroxyl radical precursor in synthetic chemistry. Its utility is particularly pronounced in catalytic systems designed for the selective oxidation of alcohols to carbonyl compounds under mild reaction conditions. This guide provides a comprehensive overview of its core physicochemical properties, offering a critical resource for researchers, scientists, and professionals engaged in drug development and fine chemical synthesis. While some experimental data for this specific molecule is not extensively documented in publicly accessible literature, this guide furnishes detailed, field-proven methodologies for its characterization, supplemented by available data and insights from analogous compounds.

Chemical Identity and Core Properties

N-Hydroxy-2,4,6-trimethylbenzenesulfonamide is identified by the CAS Number 58042-39-0.[1][2] Its molecular structure and fundamental properties are summarized below.

| Property | Value | Source |

| CAS Number | 58042-39-0 | [1][2] |

| Molecular Formula | C₉H₁₃NO₃S | [1][3] |

| Molecular Weight | 215.27 g/mol | [1][3] |

| Purity | ≥95% to ≥97% (as commercially available) | [3] |

| Storage Conditions | 2-8°C, Inert atmosphere | [1][2] |

Structural Elucidation

The molecular architecture of N-Hydroxy-2,4,6-trimethylbenzenesulfonamide is foundational to its chemical behavior. The following diagram illustrates its structure.

Caption: Chemical structure of N-Hydroxy-2,4,6-trimethylbenzenesulfonamide.

Physicochemical Parameters: Experimental Protocols and Reference Data

A thorough understanding of a compound's physicochemical properties is paramount for its application in research and development. This section details the methodologies for determining key parameters for N-Hydroxy-2,4,6-trimethylbenzenesulfonamide.

Melting Point

The melting point is a critical indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C.[4]

Experimental Protocol for Melting Point Determination:

-

Sample Preparation: A small quantity of the crystalline solid is introduced into a capillary tube, which is sealed at one end. The sample should be finely powdered and tightly packed to a height of 1-2 mm.[5]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or Thiele tube.[4]

-

Heating and Observation: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point, followed by a slower, more precise measurement with a heating rate of approximately 2°C per minute near the expected melting point.[4]

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.[6][7]

Solubility Profile

Solubility is a key determinant of a compound's utility in various applications, from reaction media to biological systems.

Experimental Protocol for Qualitative Solubility Determination:

-

Initial Solvent Screening: A small amount of the compound (approximately 10-20 mg) is added to a test tube containing 1 mL of the solvent to be tested (e.g., water, ethanol, acetone, dichloromethane, toluene, hexane).

-

Observation: The mixture is agitated and observed for dissolution at room temperature.

-

Heating: If the compound does not dissolve at room temperature, the mixture is gently heated to assess for temperature-dependent solubility.

-

Acid/Base Solubility: For aqueous insolubility, tests in 5% HCl and 5% NaOH solutions can indicate the presence of basic or acidic functional groups, respectively.[9][10]

Note: While specific quantitative solubility data for N-Hydroxy-2,4,6-trimethylbenzenesulfonamide is not available, its structure suggests it is likely soluble in polar organic solvents and potentially sparingly soluble in water.

Acidity Constant (pKa)

The pKa value provides insight into the ionization state of the N-hydroxy group, which is crucial for understanding its reactivity.

Experimental Protocol for pKa Determination via UV-Vis Spectrophotometry:

-

Solution Preparation: A stock solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile). A series of buffer solutions with known pH values are also prepared.

-

Spectrophotometric Measurement: A small aliquot of the stock solution is added to each buffer solution. The UV-Vis spectrum of each solution is recorded.

-

Data Analysis: The absorbance at a wavelength where the ionized and non-ionized forms of the compound have different extinction coefficients is plotted against the pH. The pKa is determined from the inflection point of the resulting sigmoidal curve. Methods based on liquid chromatography are also effective for determining the pKa of sulfonamides.[11][12][13][14]

Note: The experimental pKa value for N-Hydroxy-2,4,6-trimethylbenzenesulfonamide is not documented in the searched literature. For comparison, the pKa of related hydroxamic acids can vary widely depending on their substitution. Computational methods can also be employed to predict pKa values.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the structure and purity of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

Experimental Protocol for NMR Sample Preparation:

-

Sample Dissolution: Approximately 5-25 mg of the compound is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Homogenization: The sample is gently agitated to ensure complete dissolution and a homogeneous solution.

-

Filtration (if necessary): If any particulate matter is present, the solution should be filtered through a small plug of glass wool in a Pasteur pipette to prevent distortion of the magnetic field.

-

Internal Standard: A small amount of a reference standard, such as tetramethylsilane (TMS), is typically added for chemical shift calibration.

Expected ¹H NMR Spectral Features (Predicted):

-

Aromatic Protons: A singlet corresponding to the two aromatic protons on the trimethylbenzene ring.

-

Methyl Protons: Three distinct singlets for the three methyl groups attached to the benzene ring.

-

N-OH Proton: A broad singlet for the hydroxyl proton, the chemical shift of which will be dependent on solvent and concentration.

Expected ¹³C NMR Spectral Features (Predicted):

-

Aromatic Carbons: Signals in the aromatic region corresponding to the six carbons of the benzene ring. The carbons bearing the methyl and sulfonyl groups will have distinct chemical shifts from the protonated aromatic carbons.

-

Methyl Carbons: Signals in the aliphatic region for the three methyl carbons.

Note: While experimental NMR spectra for N-Hydroxy-2,4,6-trimethylbenzenesulfonamide were not found, extensive databases of chemical shifts for various functional groups and related molecules can aid in the interpretation of experimentally obtained spectra.[4][6][7][9]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol for FTIR-ATR Analysis:

-

Sample Placement: A small amount of the solid sample is placed directly onto the ATR crystal.

-

Pressure Application: Pressure is applied to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: The IR spectrum is recorded.

Expected IR Absorption Bands:

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

-

N-H Stretch: Potentially a weaker band in a similar region if there is any tautomeric form present.

-

C-H Stretch (aromatic and aliphatic): Bands just above and below 3000 cm⁻¹.

-

S=O Stretch (asymmetric and symmetric): Strong bands typically in the regions of 1300-1350 cm⁻¹ and 1150-1180 cm⁻¹, respectively.

-

Aromatic C=C Stretch: Bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Experimental Protocol for Mass Spectrometry Analysis:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

-

Ionization: The molecules are ionized, for example, by electron impact (EI) or electrospray ionization (ESI).

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

-

Detection: The abundance of each ion is measured.

Expected Mass Spectral Features:

-

Molecular Ion Peak (M+): A peak corresponding to the molecular weight of the compound (215.27 m/z).

-

Fragmentation Pattern: Characteristic fragment ions resulting from the cleavage of bonds within the molecule. Common fragmentation pathways for sulfonamides involve the loss of SO₂ and cleavage of the S-N bond. The fragmentation of the trimethylbenzene moiety would also be expected.

Synthesis Workflow

A general synthetic route to N-Hydroxy-2,4,6-trimethylbenzenesulfonamide involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with hydroxylamine. The following diagram outlines this process.

Caption: Generalized synthetic workflow for N-Hydroxy-2,4,6-trimethylbenzenesulfonamide.

Conclusion

This technical guide has provided a structured overview of the physicochemical properties of N-Hydroxy-2,4,6-trimethylbenzenesulfonamide. While a comprehensive set of experimentally determined data is not fully available in the public domain, the detailed protocols and comparative information presented herein offer a robust framework for researchers to characterize this compound. The methodologies outlined for determining melting point, solubility, pKa, and for conducting spectroscopic analyses adhere to established laboratory standards and are designed to yield reliable and reproducible results. Further research to populate the missing experimental data points would be a valuable contribution to the scientific community, enhancing the utility of this important synthetic reagent.

References

-

Crysdot LLC. N-Hydroxy-2,4,6-trimethylbenzenesulfonamide - Benzene Compounds. Available from: [Link]

-

MySkinRecipes. N-Hydroxy-2,4,6-trimethylbenzenesulfonamide. Available from: [Link]

-

University of Colorado Boulder. Melting point determination. Available from: [Link]

-

University of California, Davis. NMR Sample Preparation. Available from: [Link]

-

Scribd. Procedure For Determining Solubility of Organic Compounds | PDF. Available from: [Link]

-

North Penn School District. DETERMINATION OF MELTING POINTS. Available from: [Link]

-

University College London. NMR Sample Preparation | Faculty of Mathematical & Physical Sciences. Available from: [Link]

-

El Camino College. Determination of Melting Point. Available from: [Link]

-

BYJU'S. Determination Of Melting Point Of An Organic Compound. Available from: [Link]

-

MDPI. Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. Available from: [Link]

-

National Center for Biotechnology Information. Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. Available from: [Link]

-

Michigan State University. Proton NMR Table. Available from: [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available from: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available from: [Link]

-

National Center for Biotechnology Information. 2,4,6-Trimethylbenzenesulfonamide | C9H13NO2S | CID 258545. Available from: [Link]

-

National Center for Biotechnology Information. Mass spectral fragmentation analyses of isotopically labelled hydroxy steroids using gas chromatography/electron ionization low-resolution mass spectrometry: A practical approach. Available from: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

-

Frontiers. An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes. Available from: [Link]

-

National Center for Biotechnology Information. A spectroscopic test suggests that fragment ion structure annotations in MS/MS libraries are frequently incorrect. Available from: [Link]

-

ResearchGate. (PDF) Mass spectral fragmentation analyses of isotopically labelled hydroxy steroids using gas chromatography/electron ionization low‐resolution mass spectrometry: A practical approach. Available from: [Link]

-

Organic Chemistry Data. pKa Data Compiled by R. Williams pKa Values. Available from: [Link]

-

Doc Brown's Chemistry. mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes. Available from: [Link]

-

Semantic Scholar. Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. Available from: [Link]

-

The Royal Society of Chemistry. Supporting information: - The Royal Society of Chemistry. Available from: [Link]

-

SciELO. Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. Available from: [Link]

-

ResearchGate. Determination of pK(a) Values of Some Sulfonamides by LC and LC-PDA Methods in Acetonitrile-Water Binary Mixtures. Available from: [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 176 MHz, H2O, predicted). Available from: [Link]

-

ScienceOpen. Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. Available from: [Link]

-

The Royal Society of Chemistry. Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt. Available from: [Link]

-

RSC Publishing. accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Available from: [Link]

-

National Center for Biotechnology Information. N-Hydroxybenzenesulfonamide | C6H7NO3S | CID 69033. Available from: [Link]

-

National Center for Biotechnology Information. 2,4,6-trimethyl-N-[[(2R,3S,4S,5S,6S)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methyl]benzenesulfonamide | C16H25NO7S | CID 71760917. Available from: [Link]

-

National Center for Biotechnology Information. p-Hydroxybenzenesulfonamide | C6H7NO3S | CID 74093. Available from: [Link]

-

SpectraBase. benzenesulfonamide, N-[4-hydroxy-5-methyl-2-(1-methylethyl)phenyl]- - Optional[1H NMR] - Spectrum. Available from: [Link]

-

The Royal Society of Chemistry. Table S1. Chemical structures and pKa of some hydroxamic acids. Available from: [Link]

-

The Royal Society of Chemistry. Supplementary Information. Available from: [Link]

- National Center for Biotechnology Information. (6S)-6-hydroxy-2,4,4-trimethyl-3-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,3,6-trimethylphenyl)octadeca-1,3,5,. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/139031350

-

National Center for Biotechnology Information. 2,4,6-Trimethylbenzenesulfonic acid | C9H12O3S | CID 76992. Available from: [Link]

-

National Center for Biotechnology Information. 2,4,6-Triisopropylbenzenesulfonamide | C15H25NO2S | CID 736244. Available from: [Link]

-

National Center for Biotechnology Information. 2,4,6-trimethyl-N-(3-nitrophenyl)benzenesulfonamide | C15H16N2O4S. Available from: [Link]

Sources

- 1. achmem.com [achmem.com]

- 2. 58042-39-0(N-Hydroxy-2,4,6-trimethylbenzenesulfonamide) | Kuujia.com [kuujia.com]

- 3. N-Hydroxy-2 – 4 – 6-trimethylbenzenesulfonamide – Biotuva Life Sciences [biotuva.com]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. researchgate.net [researchgate.net]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 8. 2,4,6-Trimethylbenzenesulfonamide | C9H13NO2S | CID 258545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. ucl.ac.uk [ucl.ac.uk]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. Frontiers | An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes [frontiersin.org]

- 12. 2,4,6-trimethyl-N-[[(2R,3S,4S,5S,6S)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methyl]benzenesulfonamide | C16H25NO7S | CID 71760917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. organicchemistrydata.org [organicchemistrydata.org]

- 14. Proton NMR Table [www2.chemistry.msu.edu]

An In-Depth Technical Guide to N-Hydroxy-2,4,6-trimethylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

N-Hydroxy-2,4,6-trimethylbenzenesulfonamide (CAS Number: 58042-39-0), a specialized organic compound, is emerging as a significant tool in modern synthetic chemistry. This guide provides a comprehensive technical overview of its chemical properties, a plausible and detailed synthesis protocol, and its applications as a precursor to nitroxyl radicals for catalytic oxidations and as a potential amination reagent. The document is structured to provide not just procedural steps but also the underlying chemical principles and mechanistic insights to empower researchers in its effective application.

Introduction: A Molecule of Latent Reactivity

N-Hydroxy-2,4,6-trimethylbenzenesulfonamide belongs to the class of N-hydroxysulfonamides. The incorporation of a hydroxyl group on the nitrogen atom of the sulfonamide moiety imparts unique reactivity, making it a valuable precursor for generating highly reactive intermediates. The sterically bulky 2,4,6-trimethylphenyl (mesityl) group provides steric shielding, which can influence the stability and selectivity of the reactive species derived from it. This guide will delve into the synthesis, characterization, and functional applications of this versatile reagent.

Physicochemical and Safety Profile

A thorough understanding of the physical and safety characteristics of a reagent is paramount for its effective and safe handling in a laboratory setting.

Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 58042-39-0 | |

| Molecular Formula | C₉H₁₃NO₃S | |

| Molecular Weight | 215.27 g/mol | |

| Appearance | White to off-white solid | General Observation |

| Storage Conditions | Inert atmosphere, 2-8°C | [1] |

Safety and Handling

N-Hydroxy-2,4,6-trimethylbenzenesulfonamide is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Hazard Statements: [1]

-

H228: Flammable solid.

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

Precautionary Statements: [1]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/eye protection/face protection.

-

P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.

-

P302+P334: IF ON SKIN: Immerse in cool water/wrap in wet bandages.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Synthesis of N-Hydroxy-2,4,6-trimethylbenzenesulfonamide: A Detailed Protocol

Proposed Reaction Scheme

Caption: Proposed synthesis of N-Hydroxy-2,4,6-trimethylbenzenesulfonamide.

Step-by-Step Experimental Protocol

This protocol is based on analogous preparations of N-hydroxysulfonamides and is intended as a starting point for experimental work.

-

Preparation of Hydroxylamine Solution:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, suspend hydroxylamine hydrochloride (1.1 equivalents) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add a non-nucleophilic base, such as triethylamine (1.2 equivalents), to the suspension. Stir for 30 minutes at 0°C to generate free hydroxylamine in situ.

-

-

Reaction with Sulfonyl Chloride:

-

Dissolve 2,4,6-trimethylbenzenesulfonyl chloride (1.0 equivalent) in the same solvent.

-

Add the sulfonyl chloride solution dropwise to the cold hydroxylamine solution over a period of 30-60 minutes, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Workup and Purification:

-

Filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

Wash the filtrate with a saturated aqueous solution of ammonium chloride, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

-

Spectroscopic Characterization

Due to the limited availability of published experimental spectra for N-Hydroxy-2,4,6-trimethylbenzenesulfonamide, this section provides predicted spectroscopic data based on its chemical structure and known spectral correlations for analogous compounds.

Predicted ¹H NMR Spectrum

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Aromatic C-H | ~6.9 | s | 2H | The two aromatic protons of the mesitylene ring are equivalent and appear as a singlet. |

| N-OH | 8.0 - 10.0 | br s | 1H | The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature, and it will likely be a broad singlet. |

| S-NH | 7.0 - 9.0 | br s | 1H | The sulfonamide proton will also be a broad singlet and its chemical shift is variable. D₂O exchange would cause this peak to disappear. |

| para-CH ₃ | ~2.3 | s | 3H | The methyl group at the para position of the aromatic ring. |

| ortho-CH ₃ | ~2.6 | s | 6H | The two equivalent methyl groups at the ortho positions of the aromatic ring. |

Predicted ¹³C NMR Spectrum

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| Aromatic C -H | ~132 | Aromatic methine carbons. |

| Aromatic C -S | ~135 | The ipso-carbon attached to the sulfur atom. |

| Aromatic C -CH₃ (ortho) | ~140 | The ortho-carbons bearing methyl groups. |

| Aromatic C -CH₃ (para) | ~142 | The para-carbon bearing a methyl group. |

| para-C H₃ | ~21 | Carbon of the para-methyl group. |

| ortho-C H₃ | ~23 | Carbons of the ortho-methyl groups. |

Predicted Infrared (IR) Spectrum

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H stretch | 3200 - 3600 | Broad, Medium | Hydrogen-bonded hydroxyl group. |

| N-H stretch | 3200 - 3400 | Medium | Sulfonamide N-H stretching. |

| Aromatic C-H stretch | 3000 - 3100 | Medium-Weak | |

| Aliphatic C-H stretch | 2850 - 3000 | Medium-Weak | Methyl C-H stretching. |

| S=O stretch (asymmetric) | 1330 - 1370 | Strong | Asymmetric stretching of the sulfonyl group. |

| S=O stretch (symmetric) | 1140 - 1180 | Strong | Symmetric stretching of the sulfonyl group. |

| S-N stretch | 900 - 950 | Medium | Sulfonamide S-N stretching. |

Predicted Mass Spectrum (Electron Ionization)

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 215. Key fragmentation patterns for sulfonamides include the loss of SO₂ (64 Da) and cleavage of the S-N bond.[2][3]

-

m/z = 215: Molecular ion [C₉H₁₃NO₃S]⁺

-

m/z = 199: Loss of an oxygen atom [M-O]⁺

-

m/z = 151: Loss of SO₂ from the molecular ion [M-SO₂]⁺

-

m/z = 133: Mesityl cation [C₉H₁₁]⁺

-

m/z = 91: Tropylium ion, a common fragment for alkylbenzenes.

Applications in Organic Synthesis

N-Hydroxy-2,4,6-trimethylbenzenesulfonamide serves as a valuable reagent primarily through its ability to act as a precursor to a nitroxyl radical.

Precursor to Nitroxyl Radicals for Catalytic Alcohol Oxidation

N-hydroxysulfonamides can be oxidized to form nitroxyl radicals, which are potent catalysts for the oxidation of alcohols to aldehydes and ketones.[4] This process often employs a co-oxidant in a catalytic cycle.

Caption: Proposed catalytic cycle for alcohol oxidation.

Mechanistic Rationale:

-

Initiation: The N-hydroxy-2,4,6-trimethylbenzenesulfonamide is oxidized to the corresponding nitroxyl radical.

-

Oxidation of the Catalyst: The nitroxyl radical is further oxidized by a stoichiometric co-oxidant (e.g., sodium hypochlorite) to an oxoammonium ion.

-

Alcohol Oxidation: The oxoammonium ion is the active oxidant that reacts with the alcohol substrate, converting it to the corresponding aldehyde or ketone. In this step, the oxoammonium ion is reduced back to the N-hydroxysulfonamide.

-

Catalyst Regeneration: The regenerated N-hydroxysulfonamide can then re-enter the catalytic cycle.

The steric hindrance provided by the mesityl group can enhance the selectivity of the oxidation, particularly for primary alcohols over secondary alcohols.

Potential as an Amination Reagent

Hydroxylamine derivatives are known to act as electrophilic aminating agents. While specific examples in the peer-reviewed literature for N-Hydroxy-2,4,6-trimethylbenzenesulfonamide are scarce, its constitutional isomer, O-(Mesitylsulfonyl)hydroxylamine, is a known aminating reagent.[5] This suggests that N-Hydroxy-2,4,6-trimethylbenzenesulfonamide could potentially be used for the amination of various nucleophiles, such as carbanions, amines, and phenols. Further research is required to explore and validate this application.

Conclusion and Future Outlook

N-Hydroxy-2,4,6-trimethylbenzenesulfonamide is a reagent with significant potential in synthetic organic chemistry. Its role as a precursor to a sterically hindered nitroxyl radical makes it a promising candidate for the development of selective and environmentally benign catalytic oxidation methods. Furthermore, its potential as an amination reagent warrants further investigation. As the demand for efficient and selective synthetic methodologies continues to grow, it is anticipated that the applications of N-Hydroxy-2,4,6-trimethylbenzenesulfonamide and related N-hydroxysulfonamides will expand, providing new tools for the synthesis of complex molecules in research and industry.

References

-

MySkinRecipes. N-Hydroxy-2,4,6-trimethylbenzenesulfonamide. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0011718). [Link]

-

Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-9. [Link]

-

Crysdot LLC. N-Hydroxy-2,4,6-trimethylbenzenesulfonamide. [Link]

-

Yang, S., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(12), 1648-57. [Link]

-

ResearchGate. Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions | Request PDF. [Link]

-

National Center for Biotechnology Information. DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000118). [Link]

-

ChemRxiv. O-mesityl(sulfonyl)hydroxylamine: A Novel Reagent for Reduction of Electron Deficient α,β-Unsaturated Carbonyl Derivatives. [Link]

-

ACS Publications. IR Spectroscopy: From Experimental Spectra to High-Resolution Structural Analysis by Integrating Simulations and Machine Learning. [Link]

-

ResearchGate. Preparation, Use, and Safety of O-Mesitylenesulfonylhydroxylamine | Request PDF. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000744). [Link]

-

MDPI. Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. [Link]

- Google Patents.

-

ResearchGate. Organocatalytic Oxidations Mediated by Nitroxyl Radicals | Request PDF. [Link]

-

PubChem. 2,4,6-trimethyl-N-[[(2R,3S,4S,5S,6S)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methyl]benzenesulfonamide. [Link]

-

ARKAT USA, Inc. A new metal-free protocol for oxidation of alcohols using N,N-dibromo-p-toluenesulfonamide. [Link]

-

University of Wisconsin-Madison. OXIDATIONS 5 Oxidations. [Link]

-

YouTube. Alcohols to Aldehydes, Part 2: Oxidations with Catalytic TEMPO and Related Aminoxyl Radicals. [Link]

-

PubChem. 2,4,6-trimethyl-N-(3-nitrophenyl)benzenesulfonamide. [Link]

- Google Patents. CN103304356A - Hydroxylamine synthesis method.

-

PrepChem.com. Synthesis of N-methyl-N-(p-toluenesulfonyl)hydroxylamine. [Link]

-

ResearchGate. Reaction of N-acetylbenzamides with hydroxylamine hydrochloride: synthesis of 3-methyl-5-aryl-1,2,4-oxadiazoles. [Link]

-

YouTube. How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule. [Link]

-

Royal Society of Chemistry. Catalytic oxidation of alcohols with novel non-heme N4-tetradentate manganese(ii) complexes. [Link]

-

Organic Chemistry Data. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

-

National Center for Biotechnology Information. N-Hydroxy sulfonimidamides as new nitroxyl (HNO) donors. [Link]

-

Chemistry LibreTexts. Mass Spectrometry of Some Common Functional Groups. [Link]

-

Bulgarian Chemical Communications. Structure-Acidity-IR Spectra Correlations for p-Substituted N-Phenylsulfonylbenzamides. [Link]

-

YouTube. Fragmentation in Mass Spectrometry. [Link]

-

ResearchGate. The oxidation of alcohols to aldehydes and ketones with N-bromosuccinimide in polyethylene glycol: An experimental and theoretical study. [Link]

-

Indian Journal of Chemistry. reaction in oximes of. [Link]

-

Chemistry LibreTexts. ¹H NMR Spectra and Interpretation (Part I). [Link]

-

MDPI. Infrared Spectrum and UV-Induced Photochemistry of Matrix-Isolated Phenyl 1-Hydroxy-2-Naphthoate. [Link]

-

ResearchGate. An experimental and Theoretical Study of Reaction Mechanism between Nitriles and Hydroxylamine. [Link]

-

ResearchGate. Portion of the IR spectrum of Ar matrix isolated 4-hydroxy-6-. [Link]

-

MDPI. Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. [Link]

-

SpectraBase. 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide - Optional[13C NMR] - Chemical Shifts. [Link]

-

SpectraBase. N-hydroxysuccinimide - Optional[13C NMR] - Chemical Shifts. [Link]

Sources

- 1. achmem.com [achmem.com]

- 2. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. N-Hydroxy-2,4,6-trimethylbenzenesulfonamide [myskinrecipes.com]

- 5. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to N-Hydroxy-2,4,6-trimethylbenzenesulfonamide: Synthesis, Properties, and Applications as a Nitroxyl Radical Precursor

Introduction

N-Hydroxy-2,4,6-trimethylbenzenesulfonamide, a sterically hindered N-hydroxysulfonamide, has emerged as a compound of significant interest within the realms of synthetic organic chemistry and chemical biology. Its utility primarily stems from its function as an efficient precursor to the nitroxyl radical (HNO), a highly reactive and transient species with unique chemical and biological properties.[1] This guide provides a comprehensive overview of N-Hydroxy-2,4,6-trimethylbenzenesulfonamide, encompassing its synthesis, physicochemical properties, and the mechanistic intricacies of its application as an HNO donor. The content herein is curated for researchers, scientists, and professionals in drug development seeking a detailed understanding of this valuable chemical entity.

Physicochemical Properties

A thorough understanding of the physicochemical properties of N-Hydroxy-2,4,6-trimethylbenzenesulfonamide is paramount for its effective handling, storage, and application in experimental settings. The key properties are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | N-Hydroxy-2,4,6-trimethylbenzenesulfonamide | N/A |

| CAS Number | 58042-39-0 | [2] |

| Molecular Formula | C₉H₁₃NO₃S | [2][3] |

| Molecular Weight | 215.27 g/mol | [2][3] |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Melting Point | Not explicitly reported; likely a crystalline solid. For comparison, N-hydroxybenzenesulfonamide has a melting point of 120-125 °C. | [1] |

| Solubility | Expected to be soluble in polar organic solvents such as ethanol, diethyl ether, ethyl acetate, and acetone; sparingly soluble in non-polar solvents and warm water. | [1] |

| Storage | Store in an inert atmosphere at 2-8°C.[2] | [2] |

Synthesis of N-Hydroxy-2,4,6-trimethylbenzenesulfonamide: A Detailed Protocol

The synthesis of N-Hydroxy-2,4,6-trimethylbenzenesulfonamide can be achieved through the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with hydroxylamine. This method is a standard approach for the preparation of N-hydroxysulfonamides.[4] The bulky trimethylphenyl group (mesityl group) provides steric hindrance, which can influence the reaction kinetics and stability of the final product.

Reaction Scheme

Caption: Synthetic route to N-Hydroxy-2,4,6-trimethylbenzenesulfonamide.

Experimental Protocol

Materials:

-

2,4,6-Trimethylbenzenesulfonyl chloride (1.0 eq)

-

Hydroxylamine hydrochloride (1.2 eq)

-

Triethylamine or Pyridine (2.5 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve hydroxylamine hydrochloride (1.2 eq) in a minimal amount of water and then add the chosen organic solvent (e.g., DCM). To this suspension, add triethylamine or pyridine (2.5 eq) and stir for 15-20 minutes at room temperature. This in-situ generation of free hydroxylamine is crucial for the reaction.

-

Addition of Sulfonyl Chloride: Dissolve 2,4,6-trimethylbenzenesulfonyl chloride (1.0 eq) in the same anhydrous organic solvent and add it dropwise to the hydroxylamine solution at 0 °C (ice bath). The slow addition is important to control the exothermic nature of the reaction.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting sulfonyl chloride is consumed.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with the organic solvent (e.g., DCM). Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure N-Hydroxy-2,4,6-trimethylbenzenesulfonamide.

Self-Validation: The purity of the synthesized compound should be assessed by ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of the characteristic N-OH proton signal in the ¹H NMR spectrum and the correct molecular ion peak in the mass spectrum will validate the successful synthesis.

Mechanism of Action: A Precursor to Nitroxyl (HNO)

N-Hydroxysulfonamides, including the title compound, are valuable as they can release nitroxyl (HNO) under physiological conditions.[1][5] The generation of HNO from N-hydroxysulfonamides typically occurs via decomposition under mildly basic conditions.[1] This process is believed to involve the deprotonation of the hydroxyl group, followed by the cleavage of the N-S bond.

Caption: Proposed mechanism for HNO generation.

The unique reactivity of HNO, distinct from its redox sibling nitric oxide (NO), makes it an attractive species for therapeutic applications. HNO has been shown to exhibit positive inotropic and lusitropic effects in the cardiovascular system and has potential applications in the treatment of heart failure.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized N-Hydroxy-2,4,6-trimethylbenzenesulfonamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the mesityl group, the methyl protons, and a broad singlet for the N-OH proton. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing sulfonyl group.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the mesityl ring, the methyl carbons, and the carbon atom attached to the sulfur atom.

Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present in the molecule. Key expected absorption bands include:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹.

-

N-H stretch: A moderate band around 3200-3400 cm⁻¹.

-

S=O stretch (asymmetric and symmetric): Strong bands in the regions of 1300-1350 cm⁻¹ and 1140-1180 cm⁻¹, respectively.

-

Aromatic C-H stretch: Bands above 3000 cm⁻¹.

-

Aliphatic C-H stretch: Bands below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion peak [M]⁺ or [M+H]⁺ should be observed at m/z corresponding to the molecular formula C₉H₁₃NO₃S.

Applications in Research and Development

The primary application of N-Hydroxy-2,4,6-trimethylbenzenesulfonamide is as a nitroxyl (HNO) donor in both chemical and biological research.[1] Its use allows for the controlled generation of HNO, enabling the study of its reactivity, biological signaling pathways, and therapeutic potential. The steric bulk of the mesityl group may confer greater stability to the molecule compared to simpler N-hydroxysulfonamides, potentially allowing for a more controlled release of HNO.

Furthermore, its role as a nitroxyl radical precursor makes it a valuable tool in organic synthesis for specific oxidation reactions and in the development of controlled radical polymerization processes.

Safety and Handling

N-Hydroxy-2,4,6-trimethylbenzenesulfonamide should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Based on available safety data for this compound, it is classified as a flammable solid and is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2]

Conclusion

N-Hydroxy-2,4,6-trimethylbenzenesulfonamide is a valuable and versatile chemical tool, primarily serving as a precursor for the nitroxyl radical, HNO. This guide has provided a detailed framework for its synthesis, a summary of its key physicochemical properties, and an overview of its mechanism of action and applications. The provided experimental protocol, grounded in established synthetic methodologies for related compounds, offers a practical starting point for researchers. As the understanding of HNO's biological roles continues to expand, the importance and utility of well-characterized HNO donors like N-Hydroxy-2,4,6-trimethylbenzenesulfonamide are set to grow, paving the way for new discoveries in medicine and chemistry.

References

-

PubMed. Synthesis and in vitro toxicity of hydroxylamine metabolites of sulfonamides. [Link]

-

PubMed Central. The Chemistry of Nitroxyl-Releasing Compounds. [Link]

Sources

- 1. N-Hydroxybenzenesulfonamide - Enamine [enamine.net]

- 2. achmem.com [achmem.com]

- 3. N-Hydroxy-2 – 4 – 6-trimethylbenzenesulfonamide – Biotuva Life Sciences [biotuva.com]

- 4. Synthesis and in vitro toxicity of hydroxylamine metabolites of sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The chemistry of nitroxyl-releasing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic Guide to N-Hydroxy-2,4,6-trimethylbenzenesulfonamide: ¹H and ¹³C NMR Analysis

Abstract

This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for N-Hydroxy-2,4,6-trimethylbenzenesulfonamide (CAS No. 58042-39-0).[1] As a key precursor for nitroxyl radicals used in organic synthesis, a thorough understanding of its structural characterization is paramount for researchers in synthetic chemistry and drug development. This document synthesizes predictive NMR analysis based on established principles and comparative data from analogous structures to offer a definitive guide to its spectroscopic signature. We will explore the causal relationships between the molecule's unique symmetrical structure and its corresponding NMR signals, present a detailed experimental protocol for data acquisition, and provide a complete spectral assignment.

Introduction: The Structural Significance of N-Hydroxy-2,4,6-trimethylbenzenesulfonamide

N-Hydroxy-2,4,6-trimethylbenzenesulfonamide, also known as N-mesitylenesulfonylhydroxylamine, is an organic compound of significant interest.[1] Its primary utility lies in its role as an efficient precursor to nitroxyl radicals, which are pivotal in mild and selective oxidation reactions, particularly the conversion of alcohols to carbonyl compounds. The efficacy and reactivity of this molecule are intrinsically linked to its molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. By probing the magnetic properties of ¹H (proton) and ¹³C nuclei, NMR provides detailed information about the chemical environment, connectivity, and symmetry of atoms within a molecule. This guide serves to fully characterize the ¹H and ¹³C NMR spectra of N-Hydroxy-2,4,6-trimethylbenzenesulfonamide, providing a foundational reference for its identification and quality control.

Molecular Structure and Symmetry Analysis

To accurately interpret the NMR spectra, a foundational understanding of the molecule's structure and inherent symmetry is essential. N-Hydroxy-2,4,6-trimethylbenzenesulfonamide consists of a mesitylene (2,4,6-trimethylbenzene) group bonded to a sulfonylhydroxylamine moiety.

The key structural feature is the high degree of symmetry within the mesitylene ring. A plane of symmetry bisects the molecule through the C1-S, S-N, and C4-CH₃ bonds. This symmetry dictates that the two ortho-positioned methyl groups (at C2 and C6) are chemically equivalent, as are the two meta-positioned aromatic protons (at C3 and C5). This equivalence is critical as it simplifies the NMR spectra by reducing the number of unique signals.

Below is a diagram illustrating the molecular structure with IUPAC numbering for clear spectral assignment.

Caption: Molecular structure of N-Hydroxy-2,4,6-trimethylbenzenesulfonamide.

¹H NMR Spectral Analysis: A Predictive Approach

While a definitive experimental spectrum for this specific molecule is not widely published, a highly accurate prediction can be formulated based on the known spectral data of its constituent parts, namely the mesitylene group and related sulfonamides.[2][3]

Predicted ¹H NMR Signals:

-

Aromatic Protons (H3, H5): Due to the molecule's symmetry, the two protons on the aromatic ring are chemically equivalent. They do not have any adjacent protons to couple with, so they will appear as a single, sharp singlet . Based on data for mesitylene (δ 6.78 ppm) and considering the electron-withdrawing effect of the sulfonyl group, this signal is predicted to appear downfield, in the range of δ 6.9 - 7.1 ppm .[3] The integration value will correspond to 2H.

-

Ortho-Methyl Protons (C7-H₃, C9-H₃): The two methyl groups at the C2 and C6 positions are equivalent. Their protons will produce a sharp singlet with an integration value of 6H. For mesitylene, this signal appears at δ 2.26 ppm.[3] The sulfonyl group's influence is minimal at this distance, so the chemical shift is expected to be similar, around δ 2.3 - 2.5 ppm .

-

Para-Methyl Protons (C8-H₃): The methyl group at the C4 position is unique. Its protons will also appear as a singlet , integrating to 3H. Its chemical environment is very similar to the other methyl groups, and it is predicted to resonate in the range of δ 2.2 - 2.4 ppm .

-

N-Hydroxy Protons (N-OH): The two protons of the hydroxylamine group (N-H and O-H) are acidic and undergo rapid chemical exchange with each other and with any trace water in the solvent. This typically results in a single, broad singlet . Its chemical shift is highly variable and depends on factors like solvent, concentration, and temperature. It could appear anywhere from δ 7.0 to 10.0 ppm or may not be observed at all.

Data Summary: Predicted ¹H NMR

| Assigned Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Ar-H (H3, H5) | 6.9 - 7.1 | Singlet (s) | 2H |

| ortho-CH ₃ (C7, C9) | 2.3 - 2.5 | Singlet (s) | 6H |

| para-CH ₃ (C8) | 2.2 - 2.4 | Singlet (s) | 3H |

| N-OH | 7.0 - 10.0 (Variable) | Broad Singlet (br s) | 2H |

¹³C NMR Spectral Analysis: A Predictive Approach

The proton-decoupled ¹³C NMR spectrum is predicted based on the molecule's symmetry and typical chemical shift values for substituted benzene rings. We expect to see six distinct carbon signals.

Predicted ¹³C NMR Signals:

-

Methyl Carbons (C7, C8, C9): The two equivalent ortho-methyl carbons (C7, C9) will produce a single signal. The unique para-methyl carbon (C8) will produce a second signal. Both are expected in the typical aliphatic range of δ 20 - 25 ppm .

-

Aromatic Carbons (C1-C6):

-

C1 (Sulfonyl-substituted): This carbon is directly attached to the electron-withdrawing sulfonyl group and will be the most downfield of the substituted carbons, likely in the δ 135 - 140 ppm range.

-

C2, C6 (Methyl-substituted): These two equivalent carbons are predicted to appear around δ 138 - 142 ppm .

-

C4 (Methyl-substituted): This unique carbon is also expected in a similar region, around δ 140 - 144 ppm .

-

C3, C5 (Proton-bearing): These equivalent carbons are shielded relative to the substituted carbons and are expected to appear further upfield in the aromatic region, around δ 130 - 134 ppm .

-

Data Summary: Predicted ¹³C NMR

| Assigned Carbons | Predicted Chemical Shift (δ, ppm) |

| ortho-C H₃ (C7, C9) | 20 - 25 |

| para-C H₃ (C8) | 20 - 25 |

| Ar-C -H (C3, C5) | 130 - 134 |

| Ar-C -S (C1) | 135 - 140 |

| Ar-C -CH₃ (C2, C6) | 138 - 142 |

| Ar-C -CH₃ (C4) | 140 - 144 |

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data, the following self-validating protocol is recommended.

Workflow Diagram

Caption: Standard workflow for NMR sample preparation, acquisition, and processing.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 10-15 mg of N-Hydroxy-2,4,6-trimethylbenzenesulfonamide.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆, inside a clean vial.

-

Add a small amount of Tetramethylsilane (TMS) to serve as an internal reference (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the field frequency using the deuterium signal from the solvent.

-

Perform automatic or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

-

Tune and match the probe for both the ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Set the spectral width to cover a range of -2 to 12 ppm.

-

Use a standard 90° pulse sequence.

-

Set the number of scans to 16 or 32 for a good signal-to-noise ratio.

-

Set a relaxation delay of 2-5 seconds to ensure quantitative integration.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover a range of 0 to 220 ppm.

-

Set the number of scans to 1024 or higher, as ¹³C has a low natural abundance.

-

Set a relaxation delay of 2 seconds.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Manually phase correct both spectra to achieve a flat baseline.

-

Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum using the solvent's characteristic peak (e.g., CDCl₃ at 77.16 ppm).

-

Integrate the signals in the ¹H spectrum and set the value of a well-resolved peak (e.g., the 2H aromatic singlet) to its known proton count.

-

Perform peak picking on both spectra to determine the precise chemical shifts.

-

Conclusion

The ¹H and ¹³C NMR spectra of N-Hydroxy-2,4,6-trimethylbenzenesulfonamide are distinguished by their simplicity, a direct consequence of the molecule's inherent symmetry. The ¹H spectrum is predicted to show four distinct singlets, representing the aromatic, two types of methyl, and the hydroxylamine protons. The ¹³C spectrum is expected to display six signals, corresponding to the four unique aromatic carbons and two unique methyl carbons. This comprehensive guide, grounded in fundamental NMR principles and comparative analysis, provides a robust framework for the identification and structural verification of this important synthetic precursor, ensuring high standards of scientific integrity for researchers in the field.

References

- Achmem. (n.d.). N-Hydroxy-2,4,6-trimethylbenzenesulfonamide.

-

Kuujia. (2025). Cas no 58042-39-0 (N-Hydroxy-2,4,6-trimethylbenzenesulfonamide). Retrieved January 7, 2026, from [Link]

-

MDPI. (2021). Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. Materials, 14(11), 2723. Retrieved January 7, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). proton NMR spectrum of 1,3,5-trimethylbenzene (mesitylene). Retrieved January 7, 2026, from [Link]

-

PubChem. (n.d.). 2,4,6-Trimethylbenzenesulfonamide. Retrieved January 7, 2026, from [Link]

-

PubChem. (n.d.). N-Hydroxybenzenesulfonamide. Retrieved January 7, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information. Retrieved January 7, 2026, from [Link]

Sources

- 1. 58042-39-0(N-Hydroxy-2,4,6-trimethylbenzenesulfonamide) | Kuujia.com [kuujia.com]

- 2. mdpi.com [mdpi.com]

- 3. C9H12 1,3,5-trimethylbenzene (mesitylene) low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1,3,5-trimethylbenzene (mesitylene) 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

Mechanism of Action of Nitroxyl (HNO) Precursors: A Technical Guide for Drug Development Professionals

Abstract

Nitroxyl (HNO), the one-electron reduced and protonated sibling of nitric oxide (NO), has emerged from relative obscurity to become a molecule of significant pharmacological interest.[1][2] Its unique chemical reactivity and distinct biological profile, particularly in the cardiovascular system, present compelling opportunities for the development of novel therapeutics.[3][4][5] This in-depth technical guide provides a comprehensive exploration of the mechanism of action of nitroxyl radical precursors, intended for researchers, scientists, and drug development professionals. We will delve into the fundamental chemistry of HNO, dissect the major classes of HNO donor molecules, elucidate their mechanisms of action at the molecular level, and present robust experimental protocols for their characterization and evaluation. This guide is structured to provide not just a recitation of facts, but a causal understanding of the principles governing the generation and biological activity of this intriguing reactive nitrogen species.

Introduction: The Emergence of Nitroxyl as a Unique Signaling Molecule

For decades, the biological significance of nitric oxide (NO) has been a central theme in biomedical research. However, its redox partner, nitroxyl (HNO), has more recently been recognized as a distinct signaling molecule with its own unique and often contrasting pharmacological effects.[6][7] Unlike NO, which primarily targets metalloproteins and radical species, HNO exhibits a strong propensity for reacting with thiols, a characteristic that underpins much of its biological activity.[8] This "thiophilic" nature allows HNO to modulate the function of a diverse array of proteins, leading to a range of physiological responses.[9]

The therapeutic potential of HNO is particularly evident in the context of cardiovascular disease. HNO donors have been shown to exert positive inotropic and lusitropic effects in failing hearts, induce vasodilation, and inhibit platelet aggregation.[3][6][10] Notably, HNO appears to be resistant to scavenging by superoxide and does not induce the tolerance often seen with traditional nitrovasodilators, making it an attractive candidate for the treatment of conditions like acute decompensated heart failure.[3][11][12] The progression of HNO donors into clinical trials underscores the growing recognition of their therapeutic promise.[5][13][14]

This guide will provide a foundational understanding of the chemistry and biology of HNO, with a focus on the precursor molecules that are essential for its therapeutic application. Due to its high reactivity and short half-life, HNO must be generated in situ from stable donor compounds.[15][16] Understanding the mechanisms by which these precursors release HNO is therefore critical for the rational design and development of novel HNO-based therapeutics.

The Fundamental Chemistry of Nitroxyl (HNO)

Nitroxyl (HNO) is the protonated form of the nitroxyl anion (NO⁻).[15] Its chemical properties are distinct from those of nitric oxide (NO), largely due to differences in electronic structure. While NO is a free radical, HNO is a ground-state singlet molecule.[17] This seemingly subtle difference has profound implications for its reactivity.

The key chemical reactions of HNO in a biological context include:

-

Dimerization: HNO rapidly dimerizes to form hyponitrous acid (H₂N₂O₂), which then dehydrates to produce nitrous oxide (N₂O).[15][16][17] This dimerization is a primary route of HNO decomposition and a key consideration in its detection and quantification.

-

Reaction with Thiols: HNO is a potent electrophile and readily reacts with nucleophilic thiols, such as the cysteine residues in proteins.[1][8] This reaction can lead to the formation of a sulfinamide, a modification that can alter protein function.[18]

-

Reaction with Heme Proteins: HNO can interact with metalloproteins, particularly ferric (Fe³⁺) heme proteins.[8][15] This reactivity is distinct from NO, which has a higher affinity for ferrous (Fe²⁺) heme centers.

-

Reaction with Oxygen: Under aerobic conditions, HNO can react with molecular oxygen to form peroxynitrite (ONOO⁻), a potent oxidizing and nitrating agent.[17] This reaction is an important consideration in experimental design and interpretation of biological effects.

Major Classes of Nitroxyl (HNO) Precursors and Their Decomposition Mechanisms

The development of reliable and controllable HNO donors has been a cornerstone of nitroxyl research. Two primary strategies exist for the generation of HNO from precursor molecules: the decomposition of hydroxylamine derivatives and the breakdown of nitroso compounds.[15][19]

Angeli's Salt (Sodium Trioxodinitrate, Na₂N₂O₃)

Angeli's salt is one of the most widely used and well-characterized HNO donors.[18] It is an inorganic salt that is stable in alkaline solutions but decomposes in a pH-dependent manner to release HNO.[20]

Mechanism of Decomposition:

The decomposition of Angeli's salt is initiated by protonation of the trioxodinitrate anion. The resulting intermediate undergoes fragmentation to yield HNO and nitrite (NO₂⁻).

-

Causality: The pH-dependent decomposition allows for a degree of control over the rate of HNO release. However, the concomitant production of nitrite, which has its own biological activities, can complicate the interpretation of experimental results.[21]

Piloty's Acid and its Derivatives

Piloty's acid (N-hydroxybenzenesulfonamide) and its derivatives are another important class of HNO donors.[15][19] The parent compound, Piloty's acid, releases HNO under basic conditions.[15]

Mechanism of Decomposition:

The decomposition of Piloty's acid involves the deprotonation of the hydroxylamine moiety, followed by elimination of benzenesulfinate to generate HNO.

-

Causality and Innovation: A significant advancement in this class of donors has been the development of derivatives with improved HNO-releasing characteristics under physiological conditions. For instance, the introduction of electron-withdrawing groups on the aromatic ring can facilitate decomposition at neutral pH.[22] This allows for more targeted and efficient HNO delivery in biological systems. Some newer derivatives, such as CXL-1020 and BMS-986231, have been designed to release HNO cleanly without generating confounding byproducts.[14][23][21][24]

Acyl Nitroso and Acyloxy Nitroso Compounds

These compounds represent a class of organic HNO donors that can be designed for more controlled release.[16][19]

-

Acyl Nitroso Compounds: These are highly reactive species that can be generated in situ from the oxidation of hydroxamic acids. They subsequently decompose to release HNO.[16]

-

Acyloxy Nitroso Compounds: These compounds hydrolyze to produce HNO and a carboxylic acid. The rate of hydrolysis, and therefore the rate of HNO release, can be modulated by altering the structure of the acyloxy group.[25]

Table 1: Comparison of Common Nitroxyl (HNO) Donor Classes

| Donor Class | Parent Compound | Release Conditions | Key Byproducts | Advantages | Disadvantages |

| Trioxodinitrates | Angeli's Salt | pH-dependent (acidic/neutral) | Nitrite (NO₂⁻) | Well-characterized, commercially available | Nitrite byproduct can have confounding effects |

| N-hydroxysulfonamides | Piloty's Acid | pH-dependent (basic) | Benzenesulfinate | Potential for tunable release through derivatization | Parent compound has slow release at neutral pH |

| Acyloxy Nitroso Compounds | e.g., Acetoxy nitroso adamantane | Hydrolysis | Carboxylic acid | Tunable release rates based on ester structure | Can be synthetically challenging |

Molecular Mechanisms of Action: The Biological Targets of HNO

The pharmacological effects of HNO are a direct consequence of its interactions with specific biological targets. The "thiophilic" nature of HNO is central to its mechanism of action.[9]

Modulation of Thiol-Containing Proteins

Cysteine residues in proteins are key targets for HNO. The reaction of HNO with a thiol can lead to the formation of a sulfinamide, a post-translational modification that can alter the protein's structure and function.[18] This is a key distinction from NO, which typically S-nitrosylates thiols.

Signaling Pathway Example: Cardiac Function

// Nodes HNO_Donor [label="HNO Donor\n(e.g., BMS-986231)", fillcolor="#F1F3F4", fontcolor="#202124"]; HNO [label="Nitroxyl (HNO)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SERCA2a [label="SERCA2a\n(Thiol Modification)", fillcolor="#FBBC05", fontcolor="#202124"]; PLN [label="Phospholamban (PLN)\n(Thiol Modification)", fillcolor="#FBBC05", fontcolor="#202124"]; RyR [label="Ryanodine Receptor (RyR)\n(Thiol Modification)", fillcolor="#FBBC05", fontcolor="#202124"]; Ca_Uptake [label="Increased Sarcoplasmic\nReticulum Ca²⁺ Uptake", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ca_Release [label="Enhanced Sarcoplasmic\nReticulum Ca²⁺ Release", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Lusitropy [label="Improved Diastolic Relaxation\n(Lusitropy)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inotropy [label="Enhanced Contractility\n(Inotropy)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges HNO_Donor -> HNO [label="Decomposition"]; HNO -> SERCA2a; HNO -> PLN; HNO -> RyR; SERCA2a -> Ca_Uptake; PLN -> Ca_Uptake; RyR -> Ca_Release; Ca_Uptake -> Lusitropy; Ca_Release -> Inotropy; } } Caption: HNO-mediated thiol modifications in cardiac myocytes.

In cardiac myocytes, HNO has been shown to modify key calcium-handling proteins, including:

-

SERCA2a: By modifying thiols on the sarcoplasmic reticulum Ca²⁺-ATPase (SERCA2a), HNO can enhance its activity, leading to increased calcium reuptake into the sarcoplasmic reticulum.[21] This contributes to improved diastolic relaxation (lusitropy).

-

Phospholamban: Modification of phospholamban, a regulator of SERCA2a, can further augment calcium uptake.[21]

-

Ryanodine Receptor: HNO can also modulate the ryanodine receptor, the primary calcium release channel in the sarcoplasmic reticulum, leading to enhanced contractility (inotropy).[6][21]

Vasodilation and Endothelial Function

HNO is a potent vasodilator.[3] While some of its vasodilatory effects may be mediated through soluble guanylate cyclase (sGC), similar to NO, it also acts through distinct pathways.[21] For example, HNO can activate K⁺ channels in vascular smooth muscle cells and stimulate the release of calcitonin gene-related peptide (CGRP), a potent vasodilator neuropeptide.[3][26]

Experimental Protocols for the Evaluation of Nitroxyl Radical Precursors

The reliable characterization of HNO donors is essential for their development as therapeutic agents. This requires a multi-faceted approach that combines chemical and biological assays.

Synthesis and Characterization of HNO Donors

The synthesis of HNO donors should be well-documented, with thorough characterization of the final product to ensure purity. Standard analytical techniques such as NMR, mass spectrometry, and elemental analysis are essential.

Quantification of HNO Release

Several methods can be employed to detect and quantify the release of HNO from a donor molecule.

Experimental Workflow: HNO Detection and Quantification